3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Description
3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound with the molecular formula C14H19BO4. This compound is often used in the preparation of pharmaceuticals and chemical intermediates due to its unique structural properties. It is characterized by the presence of a boron atom within a dioxaborolane ring, which imparts specific reactivity and stability to the molecule .
Properties
IUPAC Name |
3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-9-7-6-8-10(12(16)17)11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKXHNSTYQHSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 3-methylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the formation of the boronic ester .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: 3-Methyl-2-boronic acid benzoic acid.
Reduction: 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.
Scientific Research Applications
3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in drug development, particularly in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers due to its unique reactivity.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom in the dioxaborolane ring facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism. This involves the transmetalation step where the boron atom transfers its organic group to a palladium catalyst, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound used in similar cross-coupling reactions.
Phenylboronic acid pinacol ester: Used in Suzuki-Miyaura reactions but with different reactivity due to the phenyl group.
Bis(pinacolato)diboron: A common reagent for borylation reactions, providing two boron atoms for cross-coupling.
Uniqueness
3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
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